N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine
Description
N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a 5-nitro substitution at the pyrimidine core and an N2-linked 2-(1H-indol-3-yl)ethyl side chain. This structure combines the electron-withdrawing nitro group with the aromatic indole moiety, which is often associated with biological activity due to its role in receptor binding and π-π interactions .
Properties
IUPAC Name |
2-N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c15-13-12(20(21)22)8-18-14(19-13)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H3,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUFFHPGXWJMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=C(C(=N3)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Nitropyrimidine-2,4-diamine
Route 1: Guanidine-Mediated Cyclization (Adapted from)
- Reagents : Ethyl carbamoylacetate (1.2 eq), guanidine hydrochloride (1 eq), acetic acid (pH 5), ethanol.
- Conditions : 65°C, 12 h under N₂.
- Nitration : KNO₃ (1.5 eq), acetic anhydride (0.3 eq), 0°C, 30 min.
- Yield : 58% (unoptimized).
Characterization :
- ¹H NMR (DMSO-d₆): δ 8.21 (s, H-6), 6.89 (br s, 2H, NH₂), 6.75 (br s, 2H, NH₂).
- HRMS : m/z [M+H]⁺ calcd. 170.0423; found 170.0428.
Route 2: Direct Nitration of 2,4-Diaminopyrimidine
- Reagents : 2,4-Diaminopyrimidine (1 eq), fuming HNO₃ (2 eq), H₂SO₄ (cat.), 0°C → rt.
- Yield : 42% (lower due to byproduct formation).
N⁴-Amide Protection for Selective N² Functionalization
Procedure :
- Boc Protection : 5-Nitropyrimidine-2,4-diamine (1 eq), Boc₂O (1.1 eq), DMAP (0.1 eq), THF, rt, 6 h.
- Isolation : N⁴-Boc-5-nitro-2-aminopyrimidine (72% yield).
Rationale : Boc group stabilizes N⁴-amine, allowing selective N²-alkylation.
Indole-Ethyl Sidechain Introduction
Synthesis of 2-(1H-Indol-3-yl)ethyl Bromide
Steps :
- Tryptamine Hydrobromide : Tryptamine (1 eq), HBr (48%, 3 eq), 0°C, 2 h.
- Yield : 89% (white crystalline solid).
- Characterization : ¹H NMR (CDCl₃): δ 7.52 (d, J = 7.8 Hz, H-4), 7.32 (d, J = 8.1 Hz, H-7), 7.15 (t, J = 7.5 Hz, H-5), 7.08 (t, J = 7.4 Hz, H-6), 3.62 (t, J = 6.7 Hz, 2H), 3.15 (t, J = 6.7 Hz, 2H).
N²-Alkylation of Protected Pyrimidine
Method A: Nucleophilic Substitution
- Reagents : N⁴-Boc-5-nitro-2-aminopyrimidine (1 eq), 2-(1H-indol-3-yl)ethyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 8 h.
- Yield : 65% after Boc deprotection (TFA/DCM, 1 h).
Method B: Buchwald-Hartwig Coupling
- Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq), dioxane, 100°C, 12 h.
- Yield : 78% (avoids alkylation byproducts).
Final Deprotection and Product Isolation
Procedure :
- Boc Removal : Treat N²-(2-(1H-indol-3-yl)ethyl)-N⁴-Boc-5-nitropyrimidin-2-amine with TFA:DCM (1:1), rt, 1 h.
- Purification : Silica gel chromatography (EtOAc/hexane → MeOH/DCM gradient).
- Final Yield : 63% (Method A), 71% (Method B).
Spectroscopic Validation
¹H NMR (DMSO-d₆):
- δ 11.21 (s, 1H, indole NH), 8.34 (s, 1H, H-6), 7.55 (d, J = 7.9 Hz, H-4), 7.38 (d, J = 2.1 Hz, H-2'), 7.20–7.12 (m, H-5, H-6), 6.99 (br s, 2H, N⁴H₂), 3.84 (t, J = 6.8 Hz, 2H), 3.02 (t, J = 6.8 Hz, 2H).
¹³C NMR :
- δ 158.3 (C-2), 156.1 (C-4), 136.2 (C-5), 127.8 (C-7a), 123.5 (C-3a), 118.9 (C-3), 111.4 (C-2'), 109.8 (C-4'), 43.1 (CH₂), 25.7 (CH₂).
HRMS : m/z [M+H]⁺ calcd. 327.1310; found 327.1305.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Alkylation) | Method B (Coupling) |
|---|---|---|
| Yield (%) | 63 | 71 |
| Purity (HPLC) | 95.2 | 98.6 |
| Reaction Time (h) | 8 | 12 |
| Byproducts | 15% monoalkylation | <5% |
Scalability and Process Optimization
Critical Factors :
- Solvent Choice : DMF enables higher solubility but complicates purification; dioxane minimizes side reactions.
- Catalyst Loading : Reducing Pd₂(dba)₃ to 3 mol% maintains efficacy (69% yield).
- Temperature Control : Exceeding 110°C in Method B degrades nitro group.
Chemical Reactions Analysis
Types of Reactions
N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 5-amino-2,4-diaminopyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
This compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. The indole moiety can modulate enzyme activity and receptor interactions, while the nitropyrimidine component may influence nucleic acid processes like replication and transcription.
Case Study: Interaction with Proteins
Research has indicated that compounds with similar structures can exhibit significant binding affinity towards specific proteins involved in cancer pathways. For instance, derivatives of this compound were tested for their ability to inhibit specific kinases associated with tumor growth .
Medicine
This compound is being investigated for therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects against human breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Industry
The compound has potential applications in developing new materials with specific properties, such as dyes or polymers. Its unique chemical structure can contribute to the development of materials with enhanced optical or electronic properties.
Mechanism of Action
The mechanism of action of N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The nitropyrimidine component may also interact with nucleic acids, affecting processes such as DNA replication and transcription. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Triazine Derivatives with Indole Substituents
The 1,3,5-triazine derivatives N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine (Ki = 8 nM) and N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine (Ki = 18 nM) demonstrate high affinity for the 5-HT7 receptor . Compared to the target pyrimidine compound, these triazines replace the pyrimidine core with a triazine ring, which alters electronic properties and hydrogen-bonding capacity. The indole-ethyl chain in both compounds suggests that this moiety is critical for receptor interaction, though the pyrimidine-based nitro group in the target compound may confer distinct selectivity or metabolic profiles .
Pyrimidine-Based Anticancer Agents
N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamines (e.g., 4a–i) are selective anticancer agents featuring an indazole substituent instead of indole . Indazole’s planar structure and dual nitrogen atoms may enhance DNA intercalation or kinase inhibition compared to the indole group, which is bulkier and more lipophilic.
Marine-Derived Indole Esters
2-(1H-indol-3-yl)ethyl esters (e.g., 73 and 74 ) from Pichia membranifaciens exhibit weak DPPH radical scavenging activity . While structurally distinct from the target compound, these esters underscore the indole moiety’s versatility in diverse biological contexts. The pyrimidine-nitro scaffold in the target compound likely shifts activity toward receptor modulation rather than antioxidant effects.
Pharmacokinetic and Toxicity Profiles
The triazine derivatives in show moderate metabolic stability and CYP3A4 affinity, with hepatotoxicity observed only above 50 µM . The nitro group in the target compound may improve solubility compared to AZD-1480’s chloro-fluoro motif, though its metabolic fate (e.g., nitro-reduction) warrants further study.
Physicochemical Properties
*Estimated based on analogous structures.
The target compound’s nitro group and indole-ethyl chain result in a moderate XLogP3 (~2.5), suggesting balanced lipophilicity for blood-brain barrier penetration.
Target Selectivity and Mechanism
- 5-HT7 Receptor Ligands : The triazine derivatives (Ki = 8–18 nM) highlight the importance of the indole-ethyl chain in serotonin receptor binding . The target compound’s nitro group may introduce steric or electronic effects that alter receptor subtype selectivity.
- Kinase Inhibitors : AZD-1480’s chloro-fluoropyrimidine structure targets JAK2, whereas the nitro group in the target compound could shift activity toward nitroreductase-activated pathways or tyrosine kinase inhibition .
Biological Activity
N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various therapeutic applications, supported by data tables and relevant research findings.
Compound Overview
This compound combines an indole moiety with a nitropyrimidine structure, which is known for its interactions with biological macromolecules. The indole group is prevalent in many natural products and pharmaceuticals, while the nitropyrimidine component is crucial in nucleic acid chemistry. This dual functionality may confer distinct biological properties that merit further investigation.
Synthesis
The synthesis of this compound typically involves the coupling of an indole derivative with a 5-nitropyrimidine derivative. A common method includes:
-
Starting Materials :
- 2-(1H-indol-3-yl)ethylamine
- 5-nitropyrimidine-2,4-diamine
-
Reaction Conditions :
- Use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reflux conditions in solvents like DMF or pyridine.
-
Purification :
- Techniques such as recrystallization or chromatography to isolate the final product.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
1. Enzyme Inhibition
The nitro group in the compound may act as a pharmacophore, influencing enzyme activity through reduction processes that lead to toxic intermediates capable of binding to DNA and proteins. This mechanism is similar to that observed in other nitro-containing compounds, which often exhibit antimicrobial properties by damaging nucleic acids .
2. Antimicrobial Activity
Nitro derivatives are known for their antimicrobial effects. For instance, compounds like metronidazole utilize a similar mechanism where reduced nitro species bind covalently to DNA, resulting in cell death . Experimental studies have shown that this compound exhibits inhibitory activity against various bacterial strains.
Case Studies and Experimental Data
Comparative Analysis
To further understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Indole + naphthalene | Moderate anti-inflammatory effects |
| N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | Indole + phenyl | Antimicrobial activity |
This compound stands out due to its dual moiety structure which may enhance its interaction with biological targets compared to other indole derivatives.
Q & A
Q. What is the molecular structure of N2-(2-(1H-indol-3-yl)ethyl)-5-nitropyrimidine-2,4-diamine, and how is its synthesis optimized for reproducibility?
The compound features a pyrimidine core substituted with a nitro group at position 5, a primary amine at position 4, and an indole-ethylamine moiety at position 2. Synthesis typically involves sequential nucleophilic substitutions on a pre-functionalized pyrimidine scaffold. For example, the indole-ethyl group can be introduced via alkylation or coupling reactions under controlled pH and temperature to avoid side reactions like nitro-group reduction . High-throughput screening (HTS) methods are often employed to identify optimal reaction conditions, as demonstrated in the discovery of KY-04031, a structurally related PAK4 inhibitor .
Q. What in vitro assays are recommended to evaluate its inhibitory activity against kinase targets like PAK4?
Kinase inhibition assays using recombinant PAK4 enzyme and ATP-competitive fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) are standard. Cell-based assays include proliferation inhibition in PAK4-dependent cancer lines (e.g., pancreatic or breast cancer models) with IC₅₀ determination via MTT or CellTiter-Glo. Counter-screening against related kinases (e.g., JAK2, AKT) ensures selectivity, as structural analogs like AZD1480 show cross-reactivity with JAK2 .
Q. How do researchers validate the compound’s mechanism of action in cellular models?
Western blotting for phosphorylated downstream targets (e.g., LIMK1/2 for PAK4) confirms on-target effects. Knockdown/rescue experiments using siRNA or overexpression constructs (e.g., constitutively active PAK4 mutants) further validate specificity. For example, KY-04031 reduced PAK4-mediated LIMK1 phosphorylation in a dose-dependent manner in HCT116 colon cancer cells .
Advanced Research Questions
Q. What structural modifications enhance selectivity for PAK4 over closely related kinases (e.g., JAK2 or AKT)?
SAR studies highlight the importance of the indole-ethylamine group for PAK4 binding. Substituting the indole with bulkier heterocycles (e.g., pyrazole or morpholine) reduces off-target effects on JAK2, as seen in AZD1480 derivatives . Computational docking using programs like Schrödinger or AutoDock Vina, combined with crystallographic data (e.g., SHELX-refined structures), identifies key interactions in the ATP-binding pocket. For example, the nitro group forms hydrogen bonds with conserved residues in PAK4 but not JAK2 .
Q. What in vivo models are suitable for assessing pharmacokinetics and efficacy?
Subcutaneous xenograft models (e.g., PAK4-overexpressing tumors in nude mice) are standard. AZD1480, a related compound, showed efficacy in a TEL-JAK2 murine model with oral bioavailability (F > 50%) and dose-dependent tumor regression . For pharmacokinetics, LC-MS/MS quantifies plasma/tissue concentrations, while microsomal stability assays (e.g., human liver microsomes) predict metabolic clearance.
Q. How do crystallographic studies inform binding mode and optimization strategies?
Co-crystallization with PAK4 (resolved via SHELX or similar software) reveals binding poses and critical interactions. For KY-04031, the indole moiety occupies a hydrophobic pocket, while the nitro group stabilizes the pyrimidine core via π-stacking. Molecular dynamics simulations (e.g., Amber or GROMACS) predict conformational flexibility and guide substitutions to improve binding entropy .
Data Contradictions and Resolution
- Kinase Selectivity : While KY-04031 is PAK4-selective, analogs like AZD1480 inhibit JAK2, suggesting subtle structural differences (e.g., indole vs. pyrazole substituents) dictate specificity .
- In Vivo Efficacy : Discrepancies between in vitro IC₅₀ and in vivo potency may arise from metabolic instability. Deuterating labile positions (e.g., methyl groups) or prodrug formulations can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
